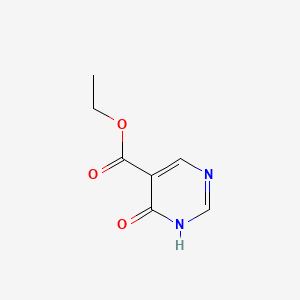

Ethyl 4-hydroxypyrimidine-5-carboxylate

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and medicinal science due to its profound biological significance. gsconlinepress.comjuniperpublishers.com Pyrimidines are fundamental components of all living organisms, forming the structural backbone of nucleobases such as cytosine, thymine, and uracil, which are essential constituents of DNA and RNA. gsconlinepress.comsjomr.org.in This inherent biological role has made the pyrimidine nucleus a privileged scaffold in drug discovery. juniperpublishers.compharmatutor.org

The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives with diverse pharmacological profiles. sjomr.org.in Medicinal chemists have extensively explored this scaffold to develop therapeutics for a wide range of diseases. gsconlinepress.com The introduction of various functional groups onto the pyrimidine ring modulates its physicochemical properties and biological activity, leading to compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. gsconlinepress.comijpsr.commdpi.comorientjchem.org Beyond medicine, pyrimidine derivatives also find use in agrochemicals, acting as herbicides and plant growth regulators. gsconlinepress.comontosight.ai

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Pyrimidine-Based Drugs/Compounds |

|---|---|

| Anticancer | Fluorouracil, Pemetrexed, Imatinib |

| Antiviral | Zidovudine (AZT), Lamivudine, Broxuridine orientjchem.org |

| Antibacterial | Trimethoprim, Sulfadiazine sjomr.org.inorientjchem.org |

| Antifungal | Flucytosine orientjchem.org |

| Anti-inflammatory | Baricitinib |

| Antihypertensive | Minoxidil |

This table contains representative examples and is not exhaustive. Information compiled from references gsconlinepress.comsjomr.org.inpharmatutor.orgmdpi.comorientjchem.org.

Overview of Research Trajectories for Pyrimidine-5-carboxylate Scaffolds

The pyrimidine-5-carboxylate scaffold, exemplified by Ethyl 4-hydroxypyrimidine-5-carboxylate, is a key building block in the synthesis of targeted therapeutic agents. Research trajectories for this particular scaffold focus on its derivatization to create novel compounds with specific biological activities. The ester group at the 5-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships. nih.gov

One significant area of investigation is in the development of enzyme inhibitors. For instance, the pyrimidine-5-carboxylate framework has been utilized to create potent inhibitors of specific biological targets. Researchers have synthesized series of 2-{[2-(4-hydroxypyrimidine)ethyl]amino}pyrimidine-5-carboxamide derivatives and identified compounds with significant inhibitory activity against STAT6 (signal transducers and activators of transcription 6), a key protein in allergic inflammatory responses. nih.gov In one study, a derivative, AS1517499, demonstrated potent STAT6 inhibition with an IC₅₀ value of 21 nM. nih.gov

Furthermore, this scaffold is integral to the synthesis of compounds targeting cancer. Studies have explored the creation of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which were subsequently evaluated for their anti-cancer and antioxidant properties. mdpi.comnih.gov Other research has focused on synthesizing complex derivatives, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate, and examining their cytotoxicity against human leukemia cell lines. researchgate.net These research efforts highlight a clear trajectory: using the pyrimidine-5-carboxylate core to design and synthesize novel molecules with precisely tailored biological functions for potential therapeutic applications. nih.govwjarr.com

Table 2: Research Applications of Pyrimidine-5-carboxylate Derivatives

| Derivative Class | Research Focus/Target | Key Findings |

|---|---|---|

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | STAT6 Inhibition for allergic conditions nih.gov | Identified potent inhibitors (e.g., AS1517499) with IC₅₀ values in the nanomolar range. nih.gov |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylates | Antioxidant, Anti-diabetic, Anticancer mdpi.comnih.gov | Synthesized compounds showed promising in vitro activity against cancer cell lines and as radical scavengers. nih.gov |

| Thiazolo[3,2-a]pyrimidine-6-carboxylates | Synthesis and Structural Analysis mdpi.com | Developed new synthetic routes and characterized the crystal structures of novel fused heterocyclic systems. mdpi.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMIZYMXBHSARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197308 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-52-1 | |

| Record name | Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4786-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Hydroxypyrimidine 5 Carboxylate and Its Analogues

Established Synthetic Routes

Traditional synthetic approaches provide reliable and well-documented pathways to Ethyl 4-hydroxypyrimidine-5-carboxylate and related structures. These methods often involve cyclization, condensation, and functional group interconversion, forming the bedrock of pyrimidine (B1678525) chemistry.

Synthesis from Diethyl 2-(ethoxymethylene)malonate

A primary and highly efficient route to this compound involves the cyclocondensation of Diethyl 2-(ethoxymethylene)malonate (DEEMM) with a suitable amidine source. The most direct synthesis utilizes formamidine (B1211174). In a typical procedure, DEEMM is reacted with formamidine acetate (B1210297) in a solvent such as dimethylformamide (DMF) under reflux conditions. This method is noted for its high efficiency, often achieving yields of around 90%.

The precursor, DEEMM, is commonly prepared by heating a mixture of diethyl malonate, triethyl orthoformate, and acetic anhydride, often with a catalytic amount of an anhydrous Lewis acid like zinc chloride. orgsyn.org This reaction proceeds through the formation of an intermediate, ethyl diethoxymethylmalonate, which then eliminates ethanol (B145695) to yield the desired enol ether. orgsyn.org

Table 1: Synthesis of this compound

| Precursors | Reagents & Conditions | Product | Yield |

| Diethyl 2-(ethoxymethylene)malonate, Formamidine acetate | DMF, Reflux, ~4 hours | This compound | ~90% |

| Diethyl malonate, Triethyl orthoformate | Acetic anhydride, ZnCl₂, Heat (100-155°C) | Diethyl 2-(ethoxymethylene)malonate (Precursor) | 50-72% |

Condensation Reactions in Pyrimidine Formation

The formation of the pyrimidine core often relies on condensation reactions, with the Biginelli reaction being a cornerstone methodology for producing dihydropyrimidinones (DHPMs) and their derivatives, which are closely related to the target compound. wikipedia.orgunits.it This multicomponent reaction typically involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgbiomedres.us

While the classic Biginelli reaction yields dihydropyrimidines, variations of this protocol can be used to synthesize a wide array of substituted pyrimidine analogues. nih.gov By altering the three core components, chemists can introduce diverse functional groups onto the pyrimidine scaffold. For instance, using substituted benzaldehydes leads to 4-aryl substituted pyrimidines. mdpi.com These reactions can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comsemanticscholar.orgnih.gov

Table 2: Examples of Biginelli Condensation for Pyrimidine Analogue Synthesis

| Aldehyde Component | β-Dicarbonyl Component | Amidine/Urea Source | Catalyst/Conditions | Product Type |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | HCl, Ethanol, Reflux | 3,4-Dihydropyrimidin-2(1H)-one |

| 4-Bromobenzaldehyde | Ethyl acetoacetate | Thiourea | Fused at 120°C, Solvent-free | 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione |

| Aromatic Aldehydes | Ethyl cyanoacetate | Guanidine (B92328) HCl | Alkaline Ethanol | 2-Amino-5-cyano-6-hydroxypyrimidine |

| Fluoro-benzaldehyde | Ethyl acetoacetate | Urea/Thiourea | CuCl₂·2H₂O, Grindstone, Solvent-less | 4-(Fluorophenyl)-tetrahydropyrimidine-5-carboxylate |

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for derivatizing the pyrimidine ring, particularly at the C2 and C4 positions, which are activated by the ring nitrogen atoms. stackexchange.com A common strategy involves converting the 4-hydroxyl group of this compound into a better leaving group, typically a halogen like chlorine. dntb.gov.uanih.gov This transformation is readily achieved by treating the hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or in a solvent-free system. dntb.gov.uaresearchgate.net

The resulting ethyl 4-chloropyrimidine-5-carboxylate is a versatile intermediate. The chlorine atom at the C4 position can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 4-substituted pyrimidine-5-carboxylate analogues. rsc.org For example, reaction with dimethylamine (B145610) yields the 4-dimethylamino derivative, while sodium phenoxide introduces a phenoxy group. rsc.org

Table 3: Nucleophilic Substitution Reactions of Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate

| Substrate | Nucleophile | Product |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (B1231860) (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate |

Data derived from reactions on a closely related analogue. rsc.org

Ester Hydrolysis for Carboxylic Acid Precursors

The ethyl ester functionality of this compound can be readily hydrolyzed to yield the corresponding carboxylic acid, 4-hydroxypyrimidine-5-carboxylic acid. This transformation is a critical step in the synthesis of derivatives where the carboxylic acid itself is required or needs to be converted into other functional groups like amides. Hydrolysis can be performed under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically preferred as the reaction is irreversible, leading to the formation of a carboxylate salt. google.com The reaction is usually carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid. Research has shown that for pyrimidine-5-carboxylic acid esters, alkaline hydrolysis proceeds to give the expected carboxylic acid without the ring-rearrangement side products that had been reported in some earlier literature. researchgate.net Acid-catalyzed hydrolysis, using a dilute mineral acid, is a reversible process and requires a large excess of water to drive the reaction to completion.

Table 4: Conditions for Ester Hydrolysis

| Method | Reagents | Key Features |

| Basic Hydrolysis (Saponification) | Dilute NaOH or KOH, Heat | Irreversible; forms carboxylate salt |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat, Excess H₂O | Reversible; equilibrium-driven reaction |

Functional Group Transformations in Pyrimidine Synthesis

Beyond the primary construction of the pyrimidine ring, functional group transformations are essential for creating diverse analogues. These reactions modify existing substituents on the pyrimidine core, enabling the synthesis of complex molecules.

A pivotal transformation is the conversion of the 4-hydroxyl group into a 4-chloro group using reagents like POCl₃, as discussed previously. nih.gov This is a gateway reaction that activates the C4 position for a plethora of nucleophilic substitution reactions. researchgate.net Other transformations can be performed on substituents attached to the ring. For instance, in the synthesis of certain complex pharmaceutical intermediates, an ethyl group on the pyrimidine ring can be selectively brominated at the α-position using N-Bromosuccinimide (NBS), creating a new reactive handle for further derivatization.

Table 5: Key Functional Group Transformations for Pyrimidine Analogues

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

| 4-Hydroxyl (-OH) | Phosphorus oxychloride (POCl₃) | 4-Chloro (-Cl) | Activate C4 for nucleophilic substitution |

| 5-Carboxylate (-COOEt) | NaOH, then H₃O⁺ | 5-Carboxylic acid (-COOH) | Precursor for amides, decarboxylation, etc. |

| 6-Ethyl (-CH₂CH₃) | N-Bromosuccinimide (NBS) | 6-(1-Bromoethyl) | Introduce a reactive site for further modification |

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced advanced strategies that offer improvements over classical methods in terms of efficiency, environmental impact, and the ability to generate large libraries of compounds. These include the use of alternative energy sources and novel reaction setups.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrimidine derivatives. jocpr.comresearchgate.netorientjchem.org Biginelli-type condensations and nucleophilic substitution reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. researchgate.netmdpi.com This rapid heating allows for high-throughput synthesis, which is valuable in drug discovery.

Solid-Phase Synthesis (SPS): For the generation of compound libraries, solid-phase synthesis offers significant advantages. nih.gov In this technique, one of the starting materials is attached to a polymer resin. Subsequent reaction steps are carried out, and purification is simplified to washing the resin to remove excess reagents and byproducts. The final product is then cleaved from the solid support. units.it This methodology has been successfully applied to the Biginelli reaction and other pyrimidine syntheses, often in combination with microwave heating to accelerate the process. jocpr.comnih.gov

Solvent-Free and Catalyst-Free Conditions: Driven by the principles of green chemistry, there is a growing emphasis on developing reactions that minimize or eliminate the use of volatile organic solvents. Several pyrimidine syntheses, including the Biginelli reaction, have been adapted to run under solvent-free ("neat") conditions, often by simply heating or grinding the reactants together. tandfonline.comacs.orghilarispublisher.comnih.gov In some cases, these reactions can even proceed efficiently without a catalyst, further simplifying the procedure and reducing chemical waste. acs.org

Table 6: Comparison of Conventional and Advanced Synthetic Strategies

| Strategy | Typical Conditions | Advantages |

| Conventional Heating | Refluxing in solvent for hours | Well-established, predictable |

| Microwave-Assisted Synthesis | Sealed vessel, microwave irradiation for minutes | Drastic reduction in reaction time, improved yields, high-throughput |

| Solid-Phase Synthesis | Reactants bound to polymer support, washing for purification | Simplified purification, automation, ideal for library synthesis |

| Solvent-Free Reaction | Heating or grinding neat reactants | Reduced environmental impact, simplified workup, potential for catalyst-free reactions |

Utilization of Chlorination Intermediates (e.g., Ethyl 4-chloropyrimidine-5-carboxylate)

A common strategy for the synthesis of 4-hydroxypyrimidine (B43898) derivatives involves the initial formation of a more reactive 4-chloro intermediate, which can then be hydrolyzed to the desired hydroxyl functionality. This two-step process leverages the robust and well-established chlorination reactions of the corresponding pyrimidone precursors.

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is a widely employed and potent reagent for the conversion of hydroxypyrimidines to their chloro counterparts. The reaction typically involves heating the hydroxypyrimidine substrate in the presence of POCl₃, often with a tertiary amine base such as N,N-dimethylaniline to neutralize the generated HCl.

The general transformation can be represented as follows: this compound + POCl₃ ⟶ Ethyl 4-chloropyrimidine-5-carboxylate + H₃PO₄

Innovations in this methodology have focused on improving efficiency and reducing the environmental impact. For instance, solvent-free approaches have been developed where the hydroxypyrimidine is heated directly with an equimolar amount of POCl₃ in a sealed reactor. This method not only simplifies the work-up procedure but also minimizes the use of volatile organic solvents.

Table 1: Examples of POCl₃-Mediated Chlorination of Hydroxypyrimidines

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine (B14393) | POCl₃, N,N-Dimethylaniline | Reflux | 4,6-Dichloropyrimidine (B16783) | High |

| 2,4-Dihydroxypyrimidine (Uracil) | POCl₃, Toluene (B28343) | Reflux, 4h | 2,4-Dichloropyrimidine | 85 |

This table presents data for analogous pyrimidine systems to illustrate the general applicability and efficiency of POCl₃-mediated chlorination.

Following the successful chlorination to yield ethyl 4-chloropyrimidine-5-carboxylate, the subsequent step involves hydrolysis to introduce the hydroxyl group. This is typically achieved by treating the chloro-intermediate with an aqueous base, such as sodium hydroxide, followed by acidification. The conditions for this hydrolysis need to be carefully controlled to avoid the saponification of the ethyl ester functionality.

Thionyl Chloride (SOCl₂)-Mediated Chlorination

Thionyl chloride (SOCl₂) is another common chlorinating agent in organic synthesis, known for converting alcohols and carboxylic acids to their corresponding chlorides. Its application in the direct chlorination of hydroxypyrimidines is also documented, often in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction proceeds by converting the hydroxypyrimidine into a reactive intermediate that is then displaced by a chloride ion.

The reaction with thionyl chloride offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification. However, the reactivity of thionyl chloride can sometimes lead to undesired side reactions, and its use with complex heterocyclic systems requires careful optimization of reaction conditions. For some heterocyclic systems, such as certain 5-hydroxypyrazole-4-carboxylates, treatment with refluxing thionyl chloride has been observed to lead to dimerization rather than the expected chlorination.

A patented process for the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine utilizes thionyl chloride as both the chlorinating agent and the solvent, with N,N-dimethylaniline as a catalyst. This method highlights a solvent-free application of thionyl chloride in pyrimidine chemistry.

Green Chemistry Principles in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The application of microwave energy can accelerate the rate of chemical reactions by efficiently heating the reaction mixture.

For the synthesis of pyrimidine derivatives, microwave-assisted methods have been successfully employed in various multi-component reactions, such as the Biginelli reaction. While specific data for the direct microwave-assisted synthesis of this compound is not abundant, the synthesis of analogous tetrahydropyrimidine (B8763341) derivatives demonstrates the potential of this technology. For instance, the microwave-assisted Biginelli condensation of aldehydes, β-ketoesters, and urea or thiourea can be accomplished in significantly shorter times than traditional methods. One study on the synthesis of tetrahydropyrimidine derivatives reported reaction times of 22-24 minutes under microwave irradiation.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 20-24 hours | Lower |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for pyrimidine derivatives.

Mechanochemical Approaches

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. This technique can lead to higher yields, shorter reaction times, and reduced waste generation. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling.

The Biginelli reaction, a cornerstone for the synthesis of dihydropyrimidines, has been successfully adapted to mechanochemical conditions. For example, the synthesis of various dihydropyrimidinone derivatives has been achieved by grinding an aldehyde, a β-dicarbonyl compound, and urea or thiourea in the presence of a catalyst, often under solvent-free conditions. These methods are noted for their simplicity, high efficiency, and adherence to green chemistry principles.

Application of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry.

Ethanol is a particularly attractive green solvent as it is readily available, non-toxic, and biodegradable. It is miscible with water, allowing for a range of polarities to be achieved in mixed solvent systems. Both ethanol and water have been utilized as solvents in the synthesis of pyrimidine derivatives. For instance, the Biginelli reaction can be performed in ethanol, often under reflux conditions. The use of water as a solvent is also highly desirable due to its low cost, non-flammability, and minimal environmental impact. The development of water-compatible catalytic systems is an active area of research to expand the scope of aqueous-phase organic synthesis.

The synthesis of pyrimidine derivatives in these green solvents not only reduces the environmental footprint of the process but can also simplify product isolation, as these solvents are easily removed.

Synthesis of Specifically Substituted Pyrimidine Derivatives Relevant to this compound

Synthesis of 5-Fluoro-6-ethyl-4-hydroxypyrimidine Intermediates

The compound 6-ethyl-5-fluoro-4-hydroxypyrimidine is a crucial intermediate, notably in the synthesis of the broad-spectrum antifungal agent voriconazole. mdpi.compatsnap.com Its synthesis is often approached via a two-step process designed for efficiency and suitability for industrial-scale production. mdpi.compatsnap.com

The general synthetic strategy involves two primary reactions:

Condensation to form a β-ketoester : The synthesis begins with the condensation of ethyl fluoroacetate (B1212596) and propionyl chloride. This reaction is conducted in the presence of a suitable base to yield the key intermediate, ethyl 2-fluoro-3-oxopentanoate. patsnap.com

Cyclization to form the pyrimidine ring : The resulting β-ketoester is then cyclized with a source of the N-C-N fragment required for the pyrimidine ring. Formamidine acetate is commonly used for this purpose. patsnap.com An alternative method utilizes formamide (B127407) for the cyclization step. researchgate.net

Various bases and solvent systems have been employed to optimize this synthesis. For the initial condensation step, strong bases like sodium hydride (NaH) in an ether solvent such as isopropyl ether, or sodium methoxide (NaOMe) in methanol (B129727), are effective. patsnap.com The subsequent cyclization reaction is typically carried out in a protic solvent like methanol. patsnap.com These methods aim to provide a concise and efficient pathway, minimizing complex procedures and waste. mdpi.compatsnap.com

| Step | Reactants | Reagents/Solvents | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1: Condensation | Ethyl fluoroacetate, Propionyl chloride | Sodium hydride, Isopropyl ether | Ethyl 2-fluoro-3-oxopentanoate | patsnap.com |

| 2: Cyclization | Ethyl 2-fluoro-3-oxopentanoate, Formamidine acetate | Sodium methoxide, Methanol | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | patsnap.com |

| Alternative Step 2 | Enamine of α-fluoropropionylacetate, Formamide | Base | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | google.com |

Synthetic Pathways for Amino- and Thio-Substituted Analogues

The introduction of amino and thio groups into the pyrimidine ring provides analogues with diverse chemical properties and potential biological activities.

Amino-Substituted Analogues

A primary method for synthesizing 4-aminopyrimidine (B60600) derivatives is through the cyclocondensation of a 1,3-dielectrophile with an amidine or guanidine derivative. nih.govnih.gov These reactions involve the formation of the pyrimidine ring by combining two precursor molecules. For instance, the cyclocondensation of acylethynylpyrroles with guanidine nitrate (B79036) is an efficient method for producing aminopyrimidine ensembles. nih.gov Similarly, the reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can yield substituted pyrimidines. mdpi.com

Another versatile approach involves building the pyrimidine ring from smaller, functionalized precursors. A notable example is the synthesis of 2-substituted 4-amino-5-fluoropyrimidines. This is achieved by reacting various amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. This method is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups on the amidine reactant, leading to a diverse library of aminopyrimidine products.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Acylethynylpyrrole | Guanidine nitrate | Cyclocondensation | Pyrrole-aminopyrimidine ensemble | nih.gov |

| α,β-Unsaturated ketone | Benzamidine hydrochloride | [3+3] Annulation-oxidation | Substituted pyrimidine | mdpi.com |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochloride | Cyclocondensation | 2-Substituted-4-amino-5-fluoropyrimidine |

Thio-Substituted Analogues

Thio-substituted pyrimidines, particularly 2-thioxo-dihydropyrimidines, are commonly synthesized via the Biginelli reaction. wikipedia.orgmdpi.comnih.gov This is a one-pot, multi-component reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea. wikipedia.org The use of thiourea instead of urea is the key modification that introduces the C=S bond at the 2-position of the pyrimidine ring. biomedres.us This acid-catalyzed condensation is a robust and widely used method for accessing a variety of functionalized pyrimidine thiones. wikipedia.orgbiomedres.us

Further functionalization can be achieved by S-alkylation of the thione. For example, thieno[2,3-d]pyrimidine-2,4-dithiones can be synthesized and subsequently modified to create S-glycoside analogues, which have been investigated for their biological properties. nih.gov

| Reaction Name | Reactants | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aromatic aldehyde, Ethyl acetoacetate, Thiourea | Use of thiourea introduces the C=S group | Dihydropyrimidin-2(1H)-thione | wikipedia.orgbiomedres.us |

| One-pot reaction | Functionalized amine, 4-isothiocyanato-4-methyl-2-pentanone | Reaction with an isothiocyanate precursor | 2-Thiopyrimidine derivative | nih.gov |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Transformations

The π-deficient character of the pyrimidine (B1678525) ring is a defining feature of its reactivity. This property makes electrophilic aromatic substitution challenging, while conversely facilitating nucleophilic aromatic substitution reactions, particularly at the electron-deficient 2, 4, and 6 positions. wikipedia.orgslideshare.net

Direct nucleophilic substitution of the hydroxyl group at the C4 position of Ethyl 4-hydroxypyrimidine-5-carboxylate is generally difficult as the hydroxide (B78521) ion is a poor leaving group. Therefore, a common strategy involves the conversion of the hydroxyl group into a more effective leaving group, such as a halogen. bhu.ac.innih.gov This transformation, typically achieved by treating the parent compound with reagents like phosphorus oxychloride, yields the highly reactive Ethyl 4-chloropyrimidine-5-carboxylate. bhu.ac.inchemimpex.com

This halogenated intermediate serves as a versatile precursor for introducing a wide array of nucleophiles at the C4 position. chemimpex.com Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate the feasibility of displacing the C4-chloro group with various nucleophiles. rsc.org These reactions typically proceed under standard nucleophilic aromatic substitution conditions.

| Nucleophile | Reagent(s) | Product at C4 | Reference |

| Dimethylamine (B145610) | Dimethylamine | Dimethylamino | rsc.org |

| Phenoxide | Sodium phenoxide | Phenoxy | rsc.org |

| Thiophenoxide | Sodium thiophenoxide | Thiophenoxy | rsc.org |

| Fluoride | Potassium fluoride | Fluoro | rsc.org |

| Cyanide | Sodium cyanide in DMSO | Methylthio (via rearrangement) | rsc.org |

| Methoxide (B1231860) | Sodium methoxide (excess) | Methoxy | rsc.org |

Table 1: Examples of Nucleophilic Substitution Reactions on a C4-Chloro Pyrimidine Derivative Analogous to Ethyl 4-chloropyrimidine-5-carboxylate. Data is illustrative of the reactivity of the C4 position after conversion of the hydroxyl group.

The ethyl carboxylate group at the C5 position can undergo standard esterification and transesterification reactions. researchgate.net Transesterification, or alcoholysis, involves the reaction of the ester with an alcohol in the presence of a catalyst (acid, base, or enzyme) to exchange the alkoxy group. researchgate.netijoer.com For instance, treatment of a similar pyrimidine derivative, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with an excess of sodium methoxide resulted in not only the substitution of the chloro group but also the transesterification of the ethyl ester to a methyl ester, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This indicates that under basic conditions with another alcohol, the ethyl ester group of this compound is susceptible to transesterification.

The pyrimidine ring is a heteroaromatic system and is generally stable towards oxidation reactions. However, its reduced forms, such as dihydropyrimidines, can be readily oxidized to the corresponding aromatic pyrimidine. researchgate.netwum.edu.pk This aromatization is a key metabolic process for many dihydropyridine (B1217469) and dihydropyrimidine-based drugs. wum.edu.pk While specific studies on the oxidation of this compound are not extensively detailed, the general principle suggests that if the pyrimidine ring were in a reduced state, it would be susceptible to oxidation to regain aromaticity. The hydroxyl group itself can potentially be oxidized, though this is less common for the pyrimidone tautomer. In related heterocyclic systems like 4-hydroxypyridine, enzymatic hydroxylation at the C3 position has been observed, which represents a form of oxidation. nih.gov

The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. wikipedia.org The reduction of this compound can yield the corresponding dihydropyrimidine (B8664642) derivatives. These reactions effectively saturate the aromatic ring, leading to significant changes in the molecule's geometry and chemical properties.

Functional Group Interconversions

Functional group interconversions are pivotal in modifying the properties of this compound and synthesizing new derivatives.

As mentioned previously, the conversion of the 4-hydroxyl group to a halogen is a critical derivatization strategy to activate the pyrimidine ring for nucleophilic substitution. nih.gov Given that 4-hydroxypyrimidines exist in equilibrium with their 4-pyrimidone tautomers, these compounds can be effectively converted into their 4-chloro derivatives using standard halogenating agents. bhu.ac.in

The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used with or without a base such as N,N-diethylaniline. bhu.ac.ingoogle.com This reaction transforms the relatively unreactive C4-oxo group into a highly reactive C4-chloro group, which is an excellent leaving group. The resulting product, Ethyl 4-chloropyrimidine-5-carboxylate, is a key intermediate in the synthesis of a wide range of 4-substituted pyrimidine derivatives. chemimpex.comnih.gov

| Starting Material | Reagent(s) | Product | General Applicability | Reference |

| 4-Pyrimidone | Phosphorus oxychloride (POCl₃) | 4-Chloropyrimidine | High | bhu.ac.in |

| 2,6-dinitro-p-cresol | POCl₃ and N,N-diethylaniline | 2,6-dinitro-1-chloro-4-methylbenzene | High | google.com |

Table 2: Typical Reagents for the Conversion of Hydroxyl/Oxo Groups to Chloro Groups in Aromatic Systems.

Introduction of Amino and Thiol Moieties

The transformation of the 4-hydroxyl group into amino and thiol functionalities is a key strategy for creating diverse molecular scaffolds from this compound. These transformations typically proceed via activation of the hydroxyl group, followed by nucleophilic substitution.

A common and efficient method for introducing an amino group is a two-step process. First, the 4-hydroxyl group is converted into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com The resulting intermediate, ethyl 4-chloropyrimidine-5-carboxylate, is then subjected to nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a primary/secondary amine to yield the corresponding 4-amino derivative. preprints.orgnih.gov The reaction conditions can be tuned depending on the nucleophilicity of the amine and the reactivity of the chloropyrimidine.

| Step | Reagent(s) | Conditions | Product | Ref. |

| Chlorination | POCl₃, N,N-dimethylaniline | Reflux | Ethyl 4-chloropyrimidine-5-carboxylate | chemicalbook.com |

| Amination | Aniline, HCl | 2-Propanol, 80 °C | Ethyl 4-anilinopyrimidine-5-carboxylate | preprints.org |

The introduction of a thiol moiety is typically achieved through a thionation reaction, which converts the C4 carbonyl group of the predominant keto-tautomer into a thiocarbonyl (C=S) group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective reagent for this transformation. orientjchem.orgorganic-chemistry.org The reaction is generally carried out by heating the pyrimidine substrate with Lawesson's reagent in an inert, high-boiling solvent like toluene (B28343) or xylene. orientjchem.org The resulting product is ethyl 4-mercaptopyrimidine-5-carboxylate, which exists in tautomeric equilibrium with its thione form.

| Starting Material | Reagent | Solvent | Conditions | Product | Ref. |

| This compound | Lawesson's Reagent | Toluene | Reflux | Ethyl 4-mercaptopyrimidine-5-carboxylate | orientjchem.orgnih.gov |

Advanced Coupling and Cyclization Reactions

The functional groups on the this compound core and its amino/thiol derivatives serve as handles for more complex transformations, including advanced cross-coupling and cyclization reactions to build intricate molecular architectures.

N-Directed Palladium-Catalyzed Photoredox-Mediated C-H Arylation

Modern synthetic methods enable the direct functionalization of C-H bonds, offering a more atom-economical approach to creating carbon-carbon bonds. One such advanced strategy applicable to the pyrimidine scaffold is the N-directed palladium-catalyzed, photoredox-mediated C-H arylation. nih.govmdpi.com In this reaction, a nitrogen atom of the pyrimidine ring acts as a directing group, coordinating to a palladium catalyst and guiding the activation of a nearby C-H bond, typically at an ortho-position of a substituent on the ring. nih.govrsc.org

This transformation is often facilitated by a photoredox catalyst, such as a ruthenium or iridium complex, which becomes activated upon irradiation with visible light (e.g., from LEDs). mdpi.com The excited photocatalyst can then engage with an aryl source, often an aryldiazonium salt, to generate a highly reactive aryl radical. This radical is intercepted by the C-H-activated palladium complex, leading to the formation of the new C-C bond and regeneration of the active catalysts. mdpi.com While this specific reaction has been demonstrated on closely related 2,6-diphenylpyrimidine-5-carboxylate systems, the principle is directly applicable to derivatives of this compound that bear an aryl group at a position amenable to C-H activation (e.g., C2 or C6). mdpi.com

| Component | Example Reagent/Condition | Purpose | Ref. |

| Substrate | Pyrimidine with an attached aryl ring | Source of C-H bond | mdpi.com |

| Pd-Catalyst | Pd(OAc)₂ | C-H activation | mdpi.com |

| Photocatalyst | Ru(bpy)₃(PF₆)₂ or Ir-complex | Light harvesting and redox mediation | nih.govmdpi.com |

| Aryl Source | Phenyldiazonium tetrafluoroborate | Provides the new aryl group | rsc.org |

| Light Source | Blue LEDs | Excitation of the photocatalyst | mdpi.com |

| Solvent | Acetonitrile (B52724) or DMF | Reaction medium | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines, Pyrazolopyrimidines, Pyridopyrimidines)

The derivatives of this compound are excellent precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Thienopyrimidines: These fused systems can be constructed from ethyl 4-mercaptopyrimidine-5-carboxylate or its 4-chloro precursor. A common method is the reaction of the 4-mercapto derivative with an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate). The initial S-alkylation is followed by an intramolecular condensation or cyclization, often promoted by a base, to form the thiophene (B33073) ring fused to the pyrimidine core. This is a variation of the Gewald aminothiophene synthesis. researchgate.netekb.egnih.gov

Pyrazolopyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines typically begins with the conversion of the 4-chloro or 4-hydroxy pyrimidine into a 4-hydrazino derivative by reacting it with hydrazine (B178648) hydrate. nih.govtsijournals.com The resulting ethyl 4-hydrazinopyrimidine-5-carboxylate possesses the necessary N-N bond precursor. Subsequent cyclization with reagents like triethyl orthoformate or formamide (B127407) closes the pyrazole (B372694) ring, yielding the pyrazolo[3,4-d]pyrimidine skeleton. nih.gov

Pyridopyrimidines: The ethyl 4-aminopyrimidine-5-carboxylate derivative is perfectly functionalized for the construction of a fused pyridine (B92270) ring to form pyridopyrimidines. The amino group at C4 and the carboxylate at C5 are in a vicinal arrangement, allowing for condensation reactions with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with compounds like diethyl malonate or ethyl acetoacetate (B1235776) under acidic or thermal conditions can lead to the formation of the pyridone ring fused to the pyrimidine, resulting in a pyrido[2,3-d]pyrimidine (B1209978) system. nih.goveg.net

Schiff Base Derivative Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comscispace.comekb.eg The ethyl 4-aminopyrimidine-5-carboxylate derivative, synthesized as described in section 3.2.2, serves as the primary amine component for this reaction.

The synthesis is generally a straightforward, reversible reaction that can be catalyzed by either acid or base. wjpsonline.com The amino-pyrimidine is reacted with a selected aromatic or aliphatic aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction is often driven to completion by removing the water formed during the condensation, for instance, by azeotropic distillation with a Dean-Stark apparatus or by the use of dehydrating agents. scispace.com This reaction provides a facile route to a wide array of pyrimidine-based Schiff base derivatives, which are valuable ligands and biologically active compounds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Conditions | Product Type | Ref. |

| Ethyl 4-aminopyrimidine-5-carboxylate | Aromatic/Aliphatic Aldehyde | Acetic Acid (catalytic) | Reflux in Ethanol | Schiff Base (Imine) | wjpsonline.comresearchgate.net |

| Ethyl 4-aminopyrimidine-5-carboxylate | Aromatic/Aliphatic Ketone | Acid or Base | Heating, water removal | Schiff Base (Imine) | scispace.comekb.eg |

Medicinal Chemistry and Pharmacological Research Applications

Role as Pharmaceutical Intermediates

Ethyl 4-hydroxypyrimidine-5-carboxylate is a key starting material in the multi-step synthesis of various pharmaceutical compounds. Its ability to undergo a range of chemical transformations enables its incorporation into more complex molecules with potential therapeutic applications.

The pyrimidine (B1678525) scaffold is a cornerstone in the development of antiviral drugs. Dihydroxypyrimidine (DHP) carboxylates, close structural relatives of this compound, have been identified as a versatile and important scaffold in antiviral drug discovery. pnrjournal.com For instance, research has shown that 4,5-dihydroxypyrimidine methyl carboxylates are effective inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication. pnrjournal.comnih.gov

The development of the FDA-approved HIV-1 integrase inhibitor, Raltegravir, evolved from a dihydroxypyrimidine carboxamide lead, which itself was derived from a prototypical DHP carboxylic acid that showed inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase. pnrjournal.com This highlights the significance of the pyrimidine carboxylate core in generating potent antiviral agents. Furthermore, libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized to identify broad-spectrum antiviral compounds against RNA viruses, with some derivatives showing activity against the Sendai virus. remedypublications.com

| Compound Type | Viral Target | Reported Activity | Reference |

|---|---|---|---|

| 4,5-Dihydroxypyrimidine methyl carboxylates | Human Cytomegalovirus (HCMV) pUL89 endonuclease | Inhibition in the sub-μM range, with some analogs showing moderate antiviral activity (EC50 = 14.4–22.8 μM) in cell-based assays. | pnrjournal.com |

| Dihydroxypyrimidine carboxamide (Raltegravir precursor) | HIV-1 Integrase | Potent inhibition of the strand transfer process. | pnrjournal.com |

| 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus (a paramyxovirus) | Identified as antiviral compounds in an initial screen. | remedypublications.com |

Pyrimidine derivatives are well-established as key pharmacophores in anticancer drug development. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA allows for the design of compounds that can interfere with the synthesis of these nucleic acids in rapidly dividing cancer cells.

Research into novel pyrimidine-4-carboxylate derivatives has demonstrated their potential as anticancer agents. For example, a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and evaluated for their cytotoxicity against human leukemia cell lines (K562 and CEM). researchgate.net Several of these compounds exhibited significant antitumor activity, with IC50 values in the micromolar range. researchgate.net Specifically, a compound with a para-chloro substitution showed an IC50 value of 14.0 µM against the K562 cell line. researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate with para-chloro substitution | K562 (Human Leukemia) | 14.0 µM | researchgate.net |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate with meta-dichloro substitution | K562 (Human Leukemia) | 15.0 µM | researchgate.net |

The pyrimidine scaffold has emerged as a promising framework for the development of agents targeting neurodegenerative diseases. researchgate.net While direct studies on this compound in this area are limited, research on related pyrimidine carboxylate derivatives highlights their potential.

A series of novel phenylsulfonyl-pyrimidine carboxylate derivatives were designed and synthesized as potential multi-target drugs for Alzheimer's disease. cornell.eduresearchgate.net These compounds were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. cornell.eduresearchgate.net Furthermore, some of these derivatives were shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.net The most promising compounds exhibited AChE inhibition with IC50 values in the nanomolar range. cornell.edu This research underscores the potential of the pyrimidine carboxylate scaffold in the development of neuroprotective agents.

Pyrimidine derivatives are being actively investigated for their potential in treating metabolic disorders, particularly type 2 diabetes. remedypublications.comresearchgate.netnih.gov The pyrimidine nucleus is a versatile scaffold for the design of inhibitors for key enzymes involved in glucose metabolism.

Several studies have focused on pyrimidine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the regulation of incretin hormones which play a role in glucose homeostasis. pnrjournal.com A number of synthetic pyrimidine compounds have demonstrated potent DPP-IV inhibitory activity, with IC50 values in the low nanomolar range. pnrjournal.com Additionally, pyrimidine derivatives have been explored as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut. nih.gov Inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The ability of this compound and its derivatives to interact with biological macromolecules makes them valuable tools in pharmacological research.

The pyrimidine carboxylate scaffold has been shown to be effective in the design of various enzyme inhibitors.

Lactate (B86563) Dehydrogenase (LDH) Inhibition: A novel family of ethyl pyrimidine-quinolinecarboxylate derivatives has been designed and synthesized as inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com This enzyme is a key player in the metabolic shift of cancer cells towards glycolysis, known as the Warburg effect. mdpi.com Several of these pyrimidine-based compounds displayed potent inhibition of hLDHA with IC50 values in the low micromolar and even sub-micromolar range. mdpi.com

Inhibition of AP-1 and NF-κB Mediated Gene Expression: A derivative of ethyl pyrimidine-5-carboxylate, namely ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate, has been identified as a novel and potent inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. nih.gov These transcription factors are involved in a wide range of cellular processes, including inflammation and cancer.

| Enzyme Target | Pyrimidine Derivative Class | Reported IC50 Values | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase A (hLDHA) | Ethyl pyrimidine-quinolinecarboxylates | Some derivatives with IC50 ≈ 1 μM | Anticancer | mdpi.com |

| AP-1 and NF-κB | Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate | Identified as potent inhibitors | Anti-inflammatory, Anticancer | nih.gov |

| Acetylcholinesterase (AChE) | Phenylsulfonyl-pyrimidine carboxylates | Optimal compounds with IC50 = 47.33 ± 0.02 nM and 51.36 ± 0.04 nM | Neuroprotective (Alzheimer's Disease) | cornell.edu |

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrazolo[3,4-d]pyrimidinones | Potent inhibition with IC50 values in the low nanomolar range | Anti-diabetic | pnrjournal.com |

Research on Receptor Agonist and Antagonist Activities

While extensive research on the direct receptor agonist or antagonist activities of this compound is still emerging, the broader family of pyrimidine derivatives has a well-established history of interacting with a wide array of biological receptors. For instance, modifications of the pyrimidine core have led to the development of potent and selective antagonists for various G-protein coupled receptors (GPCRs). The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a key interaction in many receptor-ligand binding pockets. Further research is warranted to elucidate the specific receptor binding profiles of this compound and its analogs.

Targeting Specific Molecular Pathways

A significant area of investigation for pyrimidine derivatives, including those related to this compound, is their ability to modulate the activity of key enzymes within cellular signaling pathways.

One of the most explored applications is in the realm of kinase inhibition . Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. For example, the thienopyrimidine derivative, Ethyl 4-(chlorophenyl amino)-5 methyl thieno[2,3-d]pyrimidine-6-carboxylate (AV79), has been evaluated for its anticancer potential, with a focus on its ability to inhibit the Epidermal Growth Factor Receptor (EGFR). ijpsjournal.com The amino and ester substitutions on the thienopyrimidine core are thought to enhance its chemotherapeutic activity. ijpsjournal.com

Another critical molecular pathway targeted by pyrimidine analogs is the de novo pyrimidine biosynthesis pathway . This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and viruses. Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have shown broad-spectrum antiviral activity. scienceopen.comscilit.comnih.gov By blocking this pathway, these compounds deplete the intracellular pool of pyrimidines necessary for viral replication. This mechanism underscores the potential of 4-hydroxypyrimidine-5-carboxylate derivatives as host-targeted antiviral agents.

Therapeutic Area Exploration

The versatile scaffold of this compound has prompted its investigation across several therapeutic areas, with antiviral research being a particularly active field.

Antiviral Activity Research

The fundamental role of pyrimidines in the structure of viral nucleic acids makes their analogs prime candidates for antiviral drug development. nih.gov

The COVID-19 pandemic spurred intensive research into novel antiviral agents, and pyrimidine derivatives have been a significant area of focus. Research has explored the potential of these compounds to interfere with the viral life cycle of beta-coronaviruses.

One key strategy involves inhibiting the interaction between the viral spike glycoprotein and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells. nih.gov Computational studies have identified diaryl pyrimidine derivatives that are predicted to bind at the interface of the hACE2-spike protein complex, thereby disrupting this crucial interaction. nih.gov

Furthermore, pyrimidine thioglycoside analogs have been synthesized and evaluated for their in vitro activity against SARS-CoV-2. nih.gov The inclusion of glycosyl moieties, particularly those with free hydroxyl groups, appears to enhance the inhibitory activity. nih.gov

Below is a table summarizing the in silico and in vitro findings for select pyrimidine derivatives against coronaviruses.

| Compound/Derivative Class | Virus | Target/Mechanism | Key Findings |

| Diaryl Pyrimidine Derivatives | SARS-CoV-2 | hACE2-Spike Protein Interaction | In silico studies suggest binding at the protein-protein interface, potentially blocking viral entry. nih.gov |

| Pyrimido[4,5-d]pyrimidine Derivatives | Human Coronavirus 229E (HCoV-229E) | Not specified | Compounds with a cyclopropylamino group showed notable efficacy. mdpi.com |

| Pyrimidine Thioglycosides | SARS-CoV-2 | Not specified | Glycosylated derivatives demonstrated increased inhibitory activity in vitro. nih.gov |

This table is for illustrative purposes and based on available research on pyrimidine derivatives.

The development of antiviral agents against Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus type 1 (HSV-1) has also benefited from research into pyrimidine derivatives.

For HIV-1, a significant focus has been on inhibiting the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA. 3-Hydroxypyrimidine-2,4-dione (HPD) derivatives have been designed as inhibitors of the RNase H function of HIV-1 RT. nih.gov These compounds have demonstrated potent antiviral activity in the low nanomolar to submicromolar range. nih.gov Additionally, dihydroxypyrimidine-4-carboxamides have been identified as potent and selective inhibitors of HIV integrase, another crucial viral enzyme. researchgate.net

In the context of HSV-1, research has explored pyrimidine nucleoside analogs. For instance, 5-substituted 4′-thiopyrimidine nucleosides have shown inhibitory activity against HSV-1 replication. nih.gov Furthermore, inhibitors of the host cell enzyme dihydroorotate dehydrogenase (DHODH), such as the pyrazolo[1,5-a]pyridine derivative MEDS433, have demonstrated potent, dose-dependent antiviral activity against clinical isolates of both HSV-1 and HSV-2. unito.it This highlights the potential of targeting host metabolic pathways as a broad-spectrum antiviral strategy.

The following table presents a summary of the anti-HIV-1 and anti-HSV-1 activities of selected pyrimidine derivatives.

| Compound/Derivative Class | Virus | Target/Mechanism | Reported Activity (IC₅₀/EC₅₀) |

| 3-Hydroxypyrimidine-2,4-diones | HIV-1 | Reverse Transcriptase (RNase H) | Low nM to sub-µM range nih.gov |

| Dihydroxypyrimidine-4-carboxamides | HIV-1 | Integrase | Potent inhibition reported researchgate.net |

| 5-Substituted 4′-Thiopyrimidines | HSV-1 | Viral Replication | EC₅₀ of 0.1 µM for 5-iodo-4′-thio-2′-deoxyuridine nih.gov |

| 2-Hydroxypyrazolo[1,5-a]pyridines (DHODH Inhibitor) | HSV-1 | Host DHODH | MEDS433: EC₅₀ of 0.297 µM in U-373 MG cells unito.it |

This table is for illustrative purposes and based on available research on pyrimidine derivatives.

A promising strategy in antiviral drug discovery is to block the initial stages of viral infection, namely the attachment and entry of the virus into the host cell. As mentioned previously, diaryl pyrimidine derivatives have been investigated through computational models for their potential to inhibit the binding of the SARS-CoV-2 spike protein to the hACE2 receptor. nih.gov This approach, if validated experimentally, would represent a direct interference with the viral entry mechanism.

The general principle of using small molecules to disrupt protein-protein interactions is a well-established concept in drug discovery. The pyrimidine scaffold, with its adaptable nature for substitution, provides a versatile platform for designing molecules that can fit into the specific binding pockets at the virus-host cell interface, thereby preventing the conformational changes required for viral fusion and entry.

Anticancer Activity Research

While direct studies on the anticancer properties of this compound are not extensively documented, research into its derivatives has shown promising results in inhibiting cancer cell growth and inducing programmed cell death.

Derivatives of this compound have demonstrated cytotoxic effects against various human cancer cell lines. A study exploring 2,4,5,6-substituted pyrimidines synthesized a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives. The preliminary results from this research indicated that most of these compounds exhibited good antitumor activity. Specifically, a derivative with a para-chloro substitution among the synthesized carboxamides showed significant antitumor activity against the K562 human leukemia cell line with an IC50 value of 14.0 µM. Similarly, a compound with a meta-dichloro substitution among the sulfonamides also displayed notable activity against the same cell line, with an IC50 value of 15.0 µM.

In other research, derivatives of ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were assayed for their in vitro cytotoxicity. These compounds were tested at a concentration of 10 µM for 72 hours against four human cancer cell lines: U87 and U251 (malignant glioma), HeLa (cervical cancer), and A549 (lung cancer). The results highlighted the potential of this class of pyrimidine derivatives in inhibiting the proliferation of various cancer types.

| Compound Derivative Series | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate (para-chloro carboxamide) | K562 (Human Leukemia) | IC50 | 14.0 µM |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate (meta-dichloro sulfonamide) | K562 (Human Leukemia) | IC50 | 15.0 µM |

| Ethyl 4-(4-bromophenyl)-1-alkyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | U87, U251, HeLa, A549 | Cytotoxicity Screen | Tested at 10 µM |

The mechanism of action for some of these anticancer pyrimidine derivatives involves the induction of apoptosis, or programmed cell death, a key target in cancer therapy. For the ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, cell cycle analysis was performed on compounds with para-tert-butyl substitutions. This analysis suggested that these specific derivatives are capable of inducing apoptosis in cancer cells.

The pyrimidine core is a fundamental building block of nucleosides, such as cytidine. Modified cytidine analogues are an important class of compounds in cancer therapy. However, based on available scientific literature, the direct use of this compound as a starting material for the synthesis of anticancer cytidine derivatives is not a prominently documented pathway. The synthesis of specialized cytidine derivatives often starts from other precursors, such as 5-iodo-cytidine, which can undergo palladium(0)-catalyzed carboxyamidation to create novel analogues for therapeutic research.

Antibacterial Activity Research

Derivatives of this compound have been explored as potential antibacterial agents, targeting enzymes that are essential for bacterial survival but absent in mammals.

Research has focused on a series of 2-amino-4-hydroxypyrimidine-5-carboxylates, which are closely related to this compound. These compounds were specifically designed and evaluated for their antibacterial activity against Burkholderia pseudomallei, the bacterium responsible for the infectious disease melioidosis. The series of compounds demonstrated notable antibacterial activity. Burkholderia thailandensis, a closely related but generally non-pathogenic species, is often studied alongside B. pseudomallei; research on this class of pyrimidines is relevant to both.

While the pyrimidine scaffold is a subject of broad antibacterial research, specific studies detailing the activity of this compound or its immediate derivatives against Mycobacterium smegmatis are not well-documented in the available literature. Research into the antimycobacterial properties of pyrimidines has often focused on more complex nucleoside derivatives, such as those of 5-alkoxymethyl or 5-alkyltriazolyl-methyl uracil, which have shown activity against M. smegmatis.

The antibacterial mechanism of 2-amino-4-hydroxypyrimidine-5-carboxylates has been investigated, with a focus on the methylerythritol phosphate (B84403) (MEP) pathway, which is crucial for isoprenoid biosynthesis in many bacteria but is not present in humans. The target enzyme within this pathway is 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). This enzyme contains a zinc ion in its active site that is critical for catalysis. The pyrimidine derivatives were designed as zinc-binding compounds to inhibit this enzyme.

Studies confirmed an interaction between these compounds and IspF from Burkholderia pseudomallei. Fluorescence-based thermal shift assays showed that the compounds led to protein stabilization, which is indicative of binding. Furthermore, the binding of one of the synthesized compounds to Burkholderia pseudomallei IspF was confirmed using saturation transfer difference NMR (STD-NMR) to map the binding epitope.

| Compound Derivative Series | Target Organism | Target Enzyme | Key Findings |

|---|---|---|---|

| 2-amino-4-hydroxypyrimidine-5-carboxylates | Burkholderia pseudomallei | IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) | Demonstrated antibacterial activity and protein stabilization in thermal shift assays. Binding confirmed by STD-NMR. |

Development of Nucleobase Analogs

The structural resemblance of the pyrimidine core to the nucleobases found in DNA and RNA has made this compound and its derivatives attractive candidates for the development of nucleobase analogs, particularly in the field of antiviral research. These analogs can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination or lethal mutagenesis.

One area of significant research has been the development of dihydroxypyrimidine (DHP) derivatives as antiviral agents. These compounds, which can be synthesized from pyrimidine precursors, have shown promise as inhibitors of viral metalloenzymes. For instance, research into inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication, has explored 4,5-dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides. While not this compound itself, these studies highlight the utility of the core pyrimidine carboxylate structure in designing enzyme inhibitors. In one such study, several dihydroxypyrimidine analogs demonstrated inhibitory activity against the HCMV pUL89-C endonuclease in the sub-micromolar range. The carboxylic acid subtype of these analogs generally exhibited better potency compared to the corresponding esters and amides.

| Compound Subtype | General Structure | Key Findings |

| DHP Methyl Carboxylate | 4,5-dihydroxypyrimidine methyl carboxylate | Inhibited HCMV pUL89-C endonuclease. |

| DHP Carboxylic Acid | 4,5-dihydroxypyrimidine carboxylic acid | Showed better overall potency and larger thermal shift compared to esters and amides. |

| DHP Carboxamide | 4,5-dihydroxypyrimidine carboxamide | Exhibited inhibitory activity against HCMV pUL89-C endonuclease. |

These findings underscore the potential of the pyrimidine carboxylate scaffold as a starting point for the design of novel antiviral agents that function as nucleobase analogs.

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The most common mutation, ΔF508, leads to a misfolded and non-functional protein. One therapeutic strategy for CF is the use of small molecules called "correctors" that can rescue the trafficking and function of the mutated CFTR protein.

The pyrimidine scaffold has emerged as a promising core structure for the development of CFTR correctors. While research specifically detailing this compound as a CFTR modulator is not prominent, studies on related pyrimidine-containing heterocycles have demonstrated the potential of this chemical class. For example, a high-throughput screening campaign identified isoxazolo[5,4-d]pyrimidines as novel small-molecule correctors of ΔF508-CFTR. nih.gov In this study, a series of isoxazolopyrimidine analogues were synthesized and tested for their ability to increase halide transport in cells expressing the ΔF508-CFTR mutant. Several of these compounds exhibited low micromolar potency. nih.gov

Another study focused on a series of tetrahydropyrido[4,3-d]pyrimidine derivatives as potential ΔF508-CFTR correctors. nih.gov These molecules were found to be soluble, cell-permeable, and active in functional assays, demonstrating the versatility of the pyrimidine core in the design of CFTR modulators. nih.gov

| Pyrimidine Derivative Class | Reported Activity |

| Isoxazolo[5,4-d]pyrimidines | Acted as correctors of ΔF508-CFTR, with some analogues showing low micromolar potency. nih.gov |

| Tetrahydropyrido[4,3-d]pyrimidines | Identified as a novel series of ΔF508-CFTR correctors with good cell permeability and functional activity. nih.gov |

Renin Inhibitor Development

Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and fluid balance. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The pyrimidine scaffold has been utilized in the design of non-peptidic, small-molecule renin inhibitors.

Research in this area has led to the discovery of 2,4-diaminopyrimidine-based compounds that exhibit potent renin inhibitory activity. researchgate.netnih.gov Through techniques such as high-throughput screening, parallel synthesis, and structure-based drug design, novel pyrimidine derivatives have been developed with IC50 values in the nanomolar range. nih.gov For instance, a series of 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine derivatives were designed and found to have moderate potency against renin. researchgate.netnih.gov

In another study, a fragment-based drug design approach led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives as potent renin inhibitors. mdpi.com By optimizing the substituents on the pyrimidine ring to interact with the S1 and S3 binding pockets of the renin active site, a significant enhancement in inhibitory activity was achieved. mdpi.com

| Pyrimidine Derivative Class | Target | Key Findings |

| 6-ethyl-2,4-diaminopyrimidines | Renin | Exhibited moderate renin inhibitory potency (IC50: 91-650 nM). researchgate.netnih.gov |

| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Renin | Rational drug design led to a 65,000-fold increase in potency from the initial fragment hit. mdpi.com |

These studies demonstrate the utility of the pyrimidine-5-carboxylate and related pyrimidine structures in the development of potent and selective renin inhibitors.

Kinase Inhibitor Research

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer and inflammatory disorders, making them important therapeutic targets. The pyrimidine ring is a common scaffold in many approved and investigational kinase inhibitors.

Derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of various kinases. For example, a study on spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in allergic and inflammatory responses, identified 4-anilinopyrimidine-5-carboxamides as potent inhibitors. cff.org Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine ring were crucial for Syk inhibitory activity and selectivity over other kinases. cff.org

The versatility of the pyrimidine scaffold is further highlighted by its use in the synthesis of inhibitors for other kinase families. The general planarity and hydrogen bonding capabilities of the pyrimidine ring make it an effective mimic of the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases.

| Pyrimidine Derivative Class | Target Kinase | Key Findings |

| 4-anilinopyrimidine-5-carboxamides | Spleen tyrosine kinase (Syk) | Showed high selectivity for Syk and exhibited good inhibitory activity in cellular assays. cff.org |

The established presence of the pyrimidine core in numerous kinase inhibitors suggests that this compound is a valuable starting material for the synthesis of novel kinase-targeted therapies.

Inhibition of AP-1 and NF-κB Mediated Gene Expression

Activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) are transcription factors that play pivotal roles in the regulation of gene expression involved in inflammatory responses, immune function, and cell proliferation. The signaling pathways leading to the activation of AP-1 and NF-κB are considered attractive targets for the development of anti-inflammatory and anticancer drugs.

Research has identified derivatives of ethyl pyrimidine-5-carboxylate as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation. In one study, several analogues of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and evaluated in in vitro assays. nih.gov The 2-(2'-thienyl) substituted compound was identified as the most potent in this series. nih.gov

Another study explored the structure-activity relationship of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-κB. nih.gov This work led to the identification of a novel and potent inhibitor, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate, which demonstrated an IC50 of 0.05 µM against the stimulation of NF-κB. nih.gov

| Compound Series | Target Pathway | Notable Derivative | Potency (IC50) |

| Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(substituted)pyrimidine-5-carboxylates | AP-1 and NF-κB | 2-(2'-thienyl) substituted compound | Most potent in the series nih.gov |

| Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylates | AP-1 and NF-κB | N-methylamino derivative | 0.05 µM (NF-κB) nih.gov |

These findings highlight the significant potential of this compound as a scaffold for the development of small molecules that can modulate inflammatory and oncogenic signaling pathways through the inhibition of AP-1 and NF-κB.

Structure Activity Relationship Sar and Drug Design Principles

General SAR Methodologies